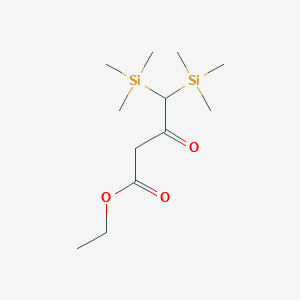
2-Amino-14-methylhexadec-4-ene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-14-methylhexadec-4-ene-1,3-diol is an organic compound with the molecular formula C17H35NO2. It is a sphingoid base, which means it is a type of long-chain amino alcohol. This compound is structurally related to sphingosine, a key component of sphingolipids found in cell membranes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-14-methylhexadec-4-ene-1,3-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as long-chain fatty acids or their derivatives.
Amidation: The fatty acid is first converted into an amide through a reaction with ammonia or an amine.
Reduction: The amide is then reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Double Bond Introduction: The double bond is introduced through dehydrogenation reactions, typically using catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the amidation, reduction, and hydroxylation reactions.
Catalysts: Industrial catalysts are employed to enhance reaction rates and yields.
Purification: The final product is purified using techniques such as distillation, crystallization, and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-14-methylhexadec-4-ene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: Reduction reactions can convert the compound into saturated amino alcohols using reducing agents like sodium borohydride (NaBH4).
Substitution: The amino group can undergo substitution reactions with electrophiles, leading to the formation of derivatives such as N-alkylated or N-acylated products.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7), and osmium tetroxide (OsO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Saturated amino alcohols.
Substitution Products: N-alkylated or N-acylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Amino-14-methylhexadec-4-ene-1,3-diol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex sphingolipids and other bioactive molecules.
Biology: The compound is studied for its role in cell membrane structure and function, particularly in sphingolipid metabolism.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating diseases related to sphingolipid metabolism, such as Gaucher’s disease and Niemann-Pick disease.
Industry: It is used in the production of cosmetics and personal care products due to its moisturizing and skin-conditioning properties.
Wirkmechanismus
The mechanism of action of 2-Amino-14-methylhexadec-4-ene-1,3-diol involves its interaction with cellular membranes and enzymes involved in sphingolipid metabolism. The compound can:
Modulate Enzyme Activity: It affects the activity of enzymes such as sphingomyelinase and ceramidase, which are involved in the breakdown and synthesis of sphingolipids.
Alter Membrane Properties: By incorporating into cell membranes, it can influence membrane fluidity and permeability, affecting cellular signaling and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sphingosine: A structurally related compound with a similar sphingoid base structure.
Phytosphingosine: Another sphingoid base with an additional hydroxyl group.
Dihydrosphingosine: A saturated analog of sphingosine.
Uniqueness
2-Amino-14-methylhexadec-4-ene-1,3-diol is unique due to its specific structure, which includes a methyl group at the 14th position and a double bond at the 4th position. This unique structure imparts distinct biochemical properties, making it valuable in research and industrial applications.
Eigenschaften
CAS-Nummer |
86067-68-7 |
|---|---|
Molekularformel |
C17H35NO2 |
Molekulargewicht |
285.5 g/mol |
IUPAC-Name |
2-amino-14-methylhexadec-4-ene-1,3-diol |
InChI |
InChI=1S/C17H35NO2/c1-3-15(2)12-10-8-6-4-5-7-9-11-13-17(20)16(18)14-19/h11,13,15-17,19-20H,3-10,12,14,18H2,1-2H3 |
InChI-Schlüssel |
NJVGCHGRFMZTKV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CCCCCCCCC=CC(C(CO)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-N-(2,6-diethylphenyl)-N-[1-(3-methylphenyl)ethyl]acetamide](/img/structure/B14401536.png)

![Diethyl [3-(diphenylphosphanyl)propyl]phosphonate](/img/structure/B14401553.png)
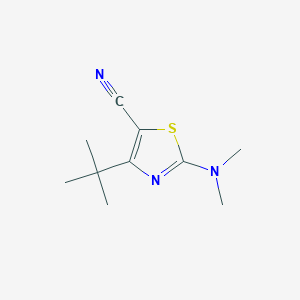
![5-[(But-3-en-1-yl)oxy]-2-phenyl-1,3-oxazole](/img/structure/B14401566.png)
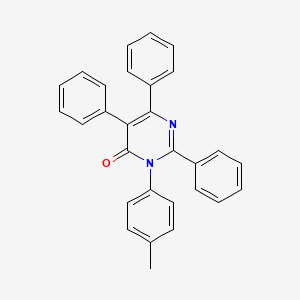


![N-[3-Chloro-4-(3-methylphenoxy)phenyl]-2-phenoxyacetamide](/img/structure/B14401579.png)
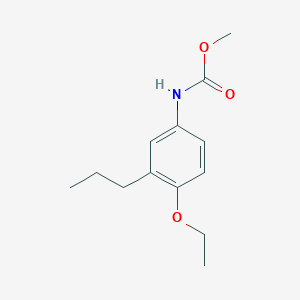
![N-[2-(Diethylamino)ethyl]methanesulfonamide](/img/structure/B14401597.png)
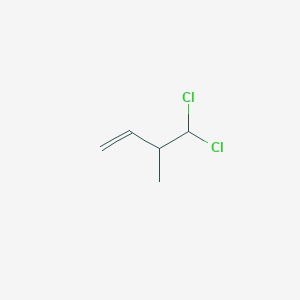
![Diethyl [1-(butane-1-sulfinyl)-1-phenylethyl]phosphonate](/img/structure/B14401601.png)
